5-Fluoro-2-iodobenzyl bromide chemical properties
5-Fluoro-2-iodobenzyl bromide chemical properties
An In-depth Technical Guide to 5-Fluoro-2-iodobenzyl bromide: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-Fluoro-2-iodobenzyl bromide, a trifunctional reagent of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural arrangement, featuring three distinct reactive centers—a benzylic bromide, an aryl iodide, and a fluorine substituent—offers a versatile platform for the strategic construction of complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, detailing the compound's core chemical properties, reactivity profile, synthetic methodologies, and safe handling protocols.
Core Chemical and Physical Properties
5-Fluoro-2-iodobenzyl bromide is a halogenated aromatic compound.[1] Its structure is defined by a benzene ring substituted with a fluorine atom at position 5, an iodine atom at position 2, and a bromomethyl group at position 1. This strategic placement of functional groups dictates its chemical behavior and synthetic utility.
Table 1: Physicochemical Properties of 5-Fluoro-2-iodobenzyl bromide and Related Analogues
| Property | 5-Fluoro-2-iodobenzyl bromide | 2-Iodobenzyl bromide (Analogue) |
| Chemical Structure | ||
| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2-iodobenzene | 1-(Bromomethyl)-2-iodobenzene[2] |
| Molecular Formula | C₇H₅BrFI[3] | C₇H₆BrI[2] |
| Molecular Weight | 314.92 g/mol | 296.93 g/mol [2][4] |
| CAS Number | Not explicitly available in search results. | 40400-13-3[2][4] |
| Appearance | Typically a solid at room temperature, similar to analogues. | Solid[4] |
| Melting Point | Data not available. | 54-60 °C[4] |
| InChI Key | TXIPYRUYDCNASH-UHFFFAOYSA-N[3] | GQFITODJWOIYPF-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C=C1F)CBr)I[3] | C1=CC=C(C(=C1)CBr)I[2] |
Spectroscopic Characterization
Unambiguous identification of 5-Fluoro-2-iodobenzyl bromide relies on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the benzylic protons (-CH₂Br) as a singlet, typically in the 4.5-4.8 ppm region. The aromatic region will display complex splitting patterns for the three aromatic protons, influenced by F-H and H-H coupling.
-
¹³C NMR: The spectrum will show seven distinct carbon signals, including the benzylic carbon and six aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom, with the molecular ion peak confirming the compound's mass.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C-Br, C-I, and C-F bond vibrations.
The Causality of Reactivity: A Dual-Mode Synthetic Platform
The synthetic power of 5-Fluoro-2-iodobenzyl bromide stems from the orthogonal reactivity of its benzylic bromide and aryl iodide functionalities. This allows for sequential, selective transformations, providing a logical pathway to highly functionalized molecules.
Pillar 1: The Benzylic Bromide - A Potent Electrophile
The bromomethyl group (-CH₂Br) serves as a powerful electrophilic site. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This site readily participates in Sₙ2 reactions with a wide range of nucleophiles.
-
Causality: The stability of the incipient benzylic carbocation transition state facilitates these substitution reactions. This reactivity is fundamental to its role as an alkylating agent.
-
Common Transformations:
-
Ether formation: Reaction with alkoxides or phenoxides.
-
Amine alkylation: Reaction with primary or secondary amines to form substituted benzylamines.
-
Thioether formation: Reaction with thiolates.
-
Ester formation: Reaction with carboxylate salts.
-
Cyanide displacement: Formation of benzyl cyanides, which are precursors to acids and amides.
-
Pillar 2: The Aryl Iodide - A Gateway to C-C and C-N Bond Formation
The carbon-iodine bond is the most reactive of the aryl-halogen bonds in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the aromatic ring.
-
Causality: The low bond dissociation energy of the C-I bond facilitates oxidative addition to low-valent transition metal catalysts (e.g., Palladium(0)), which is the key initiating step in many cross-coupling cycles.
-
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[1]
-
Heck Reaction: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Pillar 3: The Fluoro Substituent - A Bioisostere and Reactivity Modulator
The fluorine atom at the C5 position exerts a strong electron-withdrawing effect through induction, which can subtly modulate the reactivity of the other sites. More importantly, the incorporation of fluorine is a well-established strategy in drug design.[5]
-
Causality: Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve pharmacokinetic properties like lipophilicity and bioavailability.[5][6]
Visualization of Orthogonal Reactivity
The following diagram illustrates the dual reactive sites of 5-Fluoro-2-iodobenzyl bromide, enabling sequential functionalization.
Caption: Dual reactivity pathways for 5-Fluoro-2-iodobenzyl bromide.
Synthesis and Experimental Protocols
The most common and direct method for synthesizing substituted benzyl bromides is through the radical bromination of the corresponding toluene derivative.
Protocol: Synthesis of 5-Fluoro-2-iodobenzyl bromide
This protocol is based on well-established methods for benzylic bromination.
1. Materials and Equipment:
-
Starting Material: 5-Fluoro-2-iodotoluene
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Anhydrous carbon tetrachloride (CCl₄) or cyclohexane
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) supply.
2. Step-by-Step Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 5-Fluoro-2-iodotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and the anhydrous solvent.
-
Initiation: Add a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-10 hours.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
-
Causality of Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over liquid bromine as it is a solid that is easier to handle and allows for a low, steady concentration of Br₂ to be maintained, minimizing side reactions.
-
Radical Initiator: The reaction proceeds via a free-radical chain mechanism. AIBN or BPO is required to initiate the process by generating radicals upon heating.
-
Inert Atmosphere: Prevents oxidation and other side reactions involving atmospheric oxygen.
-
Anhydrous Solvent: Benzyl bromides are sensitive to hydrolysis.[1] The absence of water is critical to prevent the formation of the corresponding benzyl alcohol.[8]
Applications in Research and Development
The unique trifunctional nature of 5-Fluoro-2-iodobenzyl bromide makes it a valuable intermediate in several research areas.
-
Drug Development: It serves as a key building block for synthesizing novel compounds investigated for therapeutic potential in areas like oncology, and for treating inflammatory and neurodegenerative diseases.[1] The ability to introduce the fluorobenzyl moiety is particularly valuable for creating drug candidates with enhanced pharmacological profiles.
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides, where its reactivity allows for the construction of molecules that can interact with biological systems.[1]
-
Organic Synthesis: It is broadly used as a versatile intermediate for constructing complex organic molecules and scaffolds.[1][9]
Safety, Handling, and Storage
5-Fluoro-2-iodobenzyl bromide, like other benzyl bromides, is a hazardous chemical and must be handled with appropriate precautions. It is a lachrymator (tear-inducing), corrosive, and can cause severe skin burns and eye damage.[2][4]
Table 2: GHS Hazard Information for Benzyl Bromide Analogues
| Hazard Class & Category | GHS Statement |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed[2] |
| Skin Corrosion (Cat. 1B) | H314: Causes severe skin burns and eye damage[2][4] |
| Respiratory Sensitization (Cat. 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |
Data is based on the closely related analogue 2-iodobenzyl bromide.
Protocol: Safe Handling and Storage
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[10]
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are accessible.
2. Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Dispensing: Handle as a corrosive solid. Avoid creating dust.
-
Incompatibilities: Avoid contact with water, moisture, strong bases, oxidizing agents, and amines.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10]
3. Storage:
-
Conditions: Store in a cool, dry, dark, and well-ventilated area.[8][11]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and light.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[1][11]
-
Segregation: Store away from incompatible materials.[12]
4. First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Conclusion
5-Fluoro-2-iodobenzyl bromide is a highly versatile and powerful synthetic building block. The orthogonal reactivity of its benzylic bromide and aryl iodide moieties provides chemists with a logical and efficient tool for constructing complex, highly functionalized molecules. Its utility is further enhanced by the presence of a fluorine atom, a key feature in modern drug design. A thorough understanding of its chemical properties, reactivity, and stringent adherence to safety protocols is essential for leveraging its full synthetic potential in research and development.
References
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PubChem. (n.d.). 2-Iodobenzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5). Retrieved from [Link]
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Net-Chemical. (n.d.). Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. Retrieved from [Link]
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PubChemLite. (n.d.). 5-fluoro-2-iodobenzyl bromide (C7H5BrFI). Retrieved from [Link]
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Atkins, A. P., Dean, A. C., & Lennox, A. J. J. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
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Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
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Thompson, A. L., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
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ResearchGate. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of o-bromobenzyl bromide. Retrieved from [Link]
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